molecular formula C20H34CuO4 B1593893 Cyclohexanebutanoic acid, copper(2+) salt CAS No. 2218-80-6

Cyclohexanebutanoic acid, copper(2+) salt

Cat. No. B1593893
CAS RN: 2218-80-6
M. Wt: 402 g/mol
InChI Key: FGUOYHAMMRMUQO-UHFFFAOYSA-L
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Description

Cyclohexanebutanoic acid, copper(2+) salt, also known as Copper (II) cyclohexanebutyrate, is a chemical compound with the molecular formula C20H34CuO4 . It has a molecular weight of 402 . The compound appears as a powder and has a melting point of 126 °C .


Molecular Structure Analysis

The molecular structure of Cyclohexanebutanoic acid, copper(2+) salt is represented by the canonical SMILES string: C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2] . The InChI representation is InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;+2/p-2 .


Physical And Chemical Properties Analysis

Cyclohexanebutanoic acid, copper(2+) salt is a powder with a melting point of 126 °C . It has a molecular weight of 402 and a molecular formula of C20H34CuO4 . The compound has 4 hydrogen bond acceptors and 6 rotatable bonds .

Scientific Research Applications

Summary of the Application

Copper ions are essential for biological function but can be detrimental when present in excess. At the molecular level, copper ions catalyze the production of hydroxyl radicals that can irreversibly alter essential biomolecules . “Cyclohexanebutanoic acid, copper(2+) salt” has been used in research as a selective chelator to alleviate copper-induced oxidative stress .

Methods of Application or Experimental Procedures

The compound is used as a chelator that binds to copper ions with high affinity, allowing for the specific removal of Cu2+ ions that would be available only under pathophysiological metal overload and oxidative stress conditions . This unique selectivity provides access to effective removal of the aberrant redox-cycling Cu ion pool without affecting the essential non-redox cycling Cu+ labile pool .

Results or Outcomes

The chelators provide distinct protection against copper-induced oxidative stress in vitro and in live cells via selective Cu2+ ion chelation . Notably, the chelators afford significant reduction in Cu-induced oxidative damage in Atp7a −/− Menkes disease model cells that have endogenously high levels of Cu ions . In vivo testing of the chelators in a live zebrafish larval model demonstrated their protective properties against copper-induced oxidative stress .

Safety And Hazards

The safety data sheet for Cyclohexanebutanoic acid, copper(2+) salt suggests that in case of inhalation, one should move to fresh air . If it comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed with plenty of water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

properties

IUPAC Name

copper;4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUOYHAMMRMUQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, copper(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0062268
Record name Cyclohexanebutanoic acid, copper(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanebutanoic acid, copper(2+) salt

CAS RN

2218-80-6
Record name Cyclohexanebutanoic acid, copper(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid, copper(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper bis(4-cyclohexylbutyrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu

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